Way 120744
Description
This compound (CAS 127810-07-5), referred to herein as Compound 45, is a naphthalenylmethyl-substituted 3H-1,2,3,5-oxathiadiazole 2-oxide derivative. It was developed as part of a series of antihyperglycemic agents targeting type 2 diabetes mellitus. The 5-chloro substitution on the naphthalene ring is critical for its pharmacological potency, as halogenation at positions 1, 5, or 8 of the naphthalene moiety enhances activity in db/db mice models . Its synthesis involves sequential reactions with sulfuryl chloride in dichloromethane, followed by purification via crystallization .
Properties
IUPAC Name |
4-[(5-chloronaphthalen-2-yl)methyl]-5H-1,2,3,5-oxathiadiazole 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-3-1-2-9-6-8(4-5-10(9)11)7-12-14-17-18(16)15-12/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHNJLKCYAWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC3=NS(=O)ON3)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925988 | |
| Record name | 4-[(5-Chloronaphthalen-2-yl)methyl]-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127810-07-5 | |
| Record name | Way 120744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127810075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(5-Chloronaphthalen-2-yl)methyl]-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their comparative properties:
Key Findings
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : Compound 45’s 5-chloro group (electron-withdrawing) likely enhances metabolic stability and receptor binding compared to Compound 3’s 7-methoxy group (electron-donating). This aligns with the observed potency of halogenated derivatives in antihyperglycemic activity .
- Positional Sensitivity : Substitution at the 5-position (Compound 45) vs. 7-position (Compound 3) suggests steric or electronic preferences in target engagement.
Heterocycle Stability: Thermal fragmentation studies () indicate that aryl-substituted oxathiadiazole 2-oxides (like Compound 45) decompose into carbodiimides and SO₂ at elevated temperatures.
Biological Specificity :
- Compound 45’s antidiabetic activity contrasts with pesticidal oxadiazoles (e.g., oxadiazon), which share the oxadiazole core but differ in substituent placement and functional groups .
Synthetic Routes :
- Compound 45 and Compound 3 share similar synthesis protocols (e.g., sulfuryl chloride-mediated cyclization), but crystallization solvents differ (e.g., Compound 3 uses cyclohexane/toluene vs. unspecified for Compound 45) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
